(S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate
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Overview
Description
(S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate is a complex organic compound that features a diazepane ring substituted with a tert-butyl group, a methyl group, and a nitrophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the diazepane ring, followed by the introduction of the tert-butyl group, the methyl group, and the nitrophenylsulfonyl group. The reaction conditions often require the use of strong bases, solvents like dimethyl sulfoxide (DMSO), and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon (Pd/C).
Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium azide (NaN3). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenylsulfonyl group can yield sulfone derivatives, while reduction of the nitro group can produce amine derivatives.
Scientific Research Applications
(S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The diazepane ring structure allows for binding to various receptors, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate: Similar in structure but may differ in stereochemistry.
tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxamide: Contains an amide group instead of a carboxylate group.
tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-sulfonate: Contains a sulfonate group instead of a carboxylate group.
Uniqueness
(S)-tert-butyl 3-methyl-4-((2-nitrophenyl)sulfonyl)-1,4-diazepane-1-carboxylate is unique due to its specific stereochemistry and the presence of multiple functional groups that allow for diverse chemical reactivity and potential biological activity. Its structure enables it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
tert-butyl (3S)-3-methyl-4-(2-nitrophenyl)sulfonyl-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6S/c1-13-12-18(16(21)26-17(2,3)4)10-7-11-19(13)27(24,25)15-9-6-5-8-14(15)20(22)23/h5-6,8-9,13H,7,10-12H2,1-4H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFXYEQQDVXSEN-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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